

# roxindole hydrochloride receptor binding profile

## D2 D3 D4 5-HT1A

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### Compound Focus: Roxindole Hydrochloride

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## Receptor Binding Profile of Roxindole Hydrochloride

The table below summarizes the key experimental data for **roxindole hydrochloride**'s binding affinity and functional efficacy at various human monoaminergic receptors [1].

Receptor	Affinity (pKi)	Functional Efficacy (pEC <sub>50</sub> )	Intrinsic Activity (E <sub>max</sub> , %)	Functional Role of Roxindole
Dopamine D <sub>2</sub> (short)	8.55	7.88	10.5%	Weak Partial Agonist / Antagonist
Dopamine D <sub>3</sub>	8.93	9.23	30.0%	Potent & Selective Partial Agonist
Dopamine D <sub>4</sub> (4-repeat)	8.23	7.69	35.1%	Partial Agonist
Serotonin 5-HT <sub>1a</sub>	9.42	Not Specified	59.6%	High-Affinity Partial Agonist
Serotonin 5-HT <sub>1B</sub>	6.00	Not Specified	27.1%	Weak Agonist

Receptor	Affinity (pKi)	Functional Efficacy (pEC <sub>50</sub> )	Intrinsic Activity (E <sub>max</sub> , %)	Functional Role of Roxindole
Serotonin 5-HT <sub>1D</sub>	7.05	Not Specified	13.7%	Weak Agonist

Notes: pKi and pEC<sub>50</sub> are logarithmic values; a higher number indicates greater potency. E<sub>max</sub> is the maximum effect, expressed as a percentage relative to the full native agonist (Dopamine or Serotonin).

## Experimental Protocols for Key Data

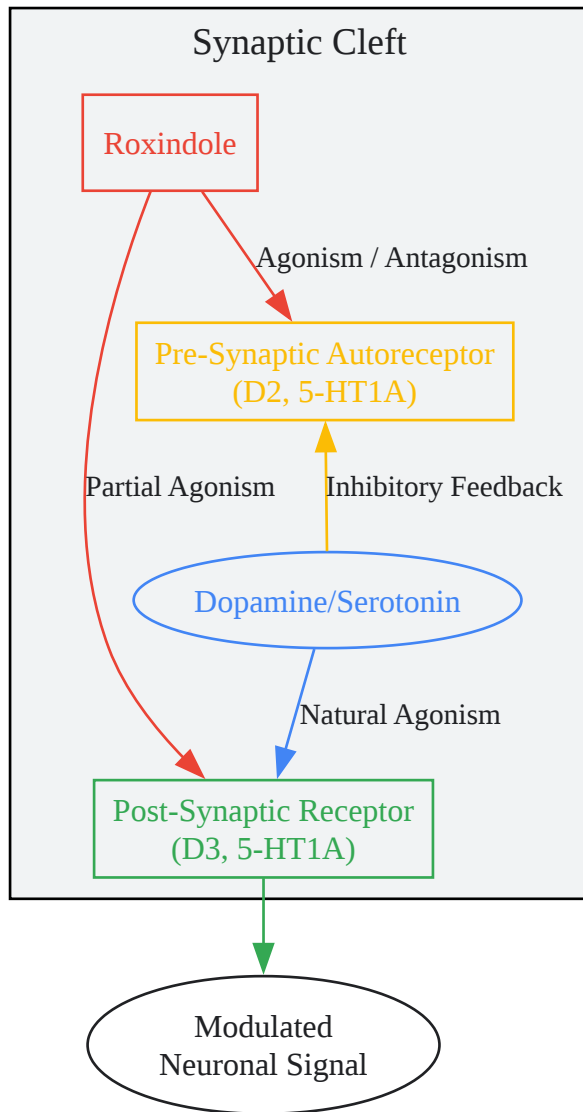
The primary data comes from a 1999 study that used **recombinant human receptors** expressed in cellular systems. Key methodological details are [1]:

- **Radioligand Binding Assays:** Performed to determine binding affinity (pKi). Specific radioligands for each receptor were used. Tubes contained membrane homogenates, the radioligand, and various concentrations of Roxindole. Non-specific binding was defined in the presence of an excess of unlabeled ligand. After incubation, bound radioactivity was separated by rapid vacuum filtration, and the IC<sub>50</sub> value was determined. The inhibition constant (Ki) was calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.
- **Functional [[35S]GTPyS Binding Assays:** Used to determine agonist potency (pEC<sub>50</sub>) and intrinsic activity (E<sub>max</sub>). This assay measures G-protein activation. Membranes were incubated with Roxindole (or a reference agonist) in the presence of GDP and [[35S]GTPyS. The reaction was terminated by filtration, and bound radioactivity was measured. The concentration-response curves for Roxindole were compared to those of the full agonist Dopamine (for dopamine receptors) or Serotonin (for 5-HT receptors) to calculate its relative efficacy (E<sub>max</sub>).
- **Antagonist Mode Investigation:** Roxindole's ability to block dopamine-stimulated [[35S]GTPyS binding at hD<sub>2</sub> receptors was also tested, confirming its antagonist properties at this subtype.

## Pharmacological Context and Comparison

Roxindole's profile as a **dopamine D<sub>3</sub> and serotonin 5-HT<sub>1a</sub> partial agonist** is significant for its potential antidepressant and antipsychotic properties [1] [2]. This mechanism is shared by other modern atypical antipsychotics (e.g., aripiprazole, brexpiprazole, cariprazine) which are also D<sub>2/3</sub> partial agonists with 5-HT<sub>1a</sub> activity [3].

The following diagram illustrates Roxindole's primary mechanism of action at the synaptic level, highlighting its key agonist and antagonist effects.



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*Roxindole's primary mechanism of action at the synaptic level, highlighting its key agonist and antagonist effects.*

## Summary and Research Implications

**Roxindole hydrochloride** presents a multi-receptor profile. Its potential antidepressant and antipsychotic effects are likely linked to its **preferential activation of dopamine D<sub>3</sub> over D<sub>2</sub> receptors** and its **substantial partial agonism at 5-HT<sub>1a</sub> receptors** [1]. Activation of D<sub>3</sub> and 5-HT<sub>1a</sub> receptors are both considered promising strategies for developing novel antidepressants with improved efficacy and faster onset of action [4].

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## References

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